
4-(4-Chlorophenyl)-1,3-thiazol-2-amine
Overview
Description
4-(4-Chlorophenyl)-1,3-thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Solvent extraction and chromatographic techniques are often employed for the purification of the final product .
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes acylation with acyl chlorides to form stable amide derivatives. This reaction is pivotal for modifying biological activity and enhancing molecular stability.
Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon of the acyl chloride, followed by deprotonation.
Nucleophilic Substitution
The thiazole ring and chlorophenyl group participate in substitution reactions with nucleophiles, facilitated by activating agents.
Example : Reaction with 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol yields 4-(4-chlorophenyl)-5-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)thiazol-2-amine .
Condensation Reactions
The amine group condenses with carboxylic acids or esters to form fused heterocycles, expanding structural complexity.
Key Insight : TBTU (coupling agent) activates carboxylic acids for amide bond formation without racemization .
Heterocyclic Derivative Formation
The compound serves as a precursor for synthesizing pharmacologically active heterocycles via cyclocondensation.
Reagents | Conditions | Product | Citation |
---|---|---|---|
Phosphorus oxychloride | Reflux, 1 hr | 5,6-Dichloro-pyridinone derivatives | |
Hydrazine derivatives | Ethanol reflux | Imidazo[2,1-b]thiazole-based compounds |
Example : Reaction with 3-(4-Methoxyphenyl)pentanedioic acid followed by POCl₃ cyclization yields dichlorinated pyridinones .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the thiazole or chlorophenyl ring.
Reagents | Conditions | Product | Citation |
---|---|---|---|
Pd/C, aryl boronic acids | Ethanol, K₂CO₃, reflux | Biaryl-thiazole hybrids |
Note : While not explicitly detailed in the provided sources, analogous thiazole derivatives are known to undergo Suzuki coupling for biaryl formation .
Key Reaction Data Table
Reaction Type | Yield (%) | Temperature (°C) | Time | Key Reagent |
---|---|---|---|---|
Acylation | 65–85 | 80–110 | 3–5 hrs | Chloroacetyl chloride |
Nucleophilic Substitution | 70–90 | 25–30 | 20 min | NCS |
Condensation | 60–75 | 25–80 | 4–24 hrs | TBTU |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 4-(4-Chlorophenyl)-1,3-thiazol-2-amine exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, showing promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Chromobacterium violaceum. The compound's mechanism involves disruption of microbial cell functions, potentially targeting specific enzymes crucial for survival .
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Chromobacterium violaceum | 16 µg/mL |
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly as a tubulin inhibitor. A series of derivatives were synthesized and tested for antiproliferative activity against human cancer cell lines. Notably, one derivative exhibited an IC50 value between 0.36 and 0.86 µM, indicating strong inhibitory effects on cancer cell proliferation . The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
Table 2: Antiproliferative Activity of Thiazole Derivatives
Compound ID | IC50 (µM) | Cancer Cell Line |
---|---|---|
10s | 0.36 | SGC-7901 |
CA-4 | 0.45 | HT-1080 |
Nocodazole | 0.50 | A549 |
Synthetic Routes
The synthesis of this compound typically involves the cyclization of precursors such as 4-chlorobenzaldehyde and thiosemicarbazide under acidic conditions. Industrial methods may utilize automated reactors to enhance yield and purity through precise control of reaction parameters.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Forms sulfoxides or sulfones.
- Reduction : Produces dihydrothiazole derivatives.
- Substitution : Electrophilic substitution can occur at the phenyl ring.
Table 3: Summary of Chemical Reactions
Reaction Type | Products |
---|---|
Oxidation | Sulfoxides, sulfones |
Reduction | Dihydrothiazole derivatives |
Electrophilic Substitution | Halogenated derivatives |
Optical Limiting Applications
Recent studies have explored the nonlinear optical properties of thiazole derivatives, including this compound. These properties make it suitable for applications in optical limiting devices, which protect sensitive optical sensors from intense light . The Z-scan technique revealed significant nonlinear absorption responses, indicating potential use in photonic applications.
Mechanism of Action
The biological activity of 4-(4-Chlorophenyl)-1,3-thiazol-2-amine is attributed to its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes such as carbonic anhydrase, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It interferes with cellular processes such as DNA replication and protein synthesis, which are crucial for the survival and proliferation of microbial and cancer cells.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-1,3-thiazol-2-amine can be compared with other thiazole derivatives to highlight its uniqueness:
Biological Activity
4-(4-Chlorophenyl)-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant data tables and research findings.
Overview of this compound
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C9H7ClN2S
- CAS Number : 73241
- Molecular Weight : 200.68 g/mol
This compound features a thiazole ring substituted with a chlorophenyl group, which is critical for its biological activity.
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, a study evaluating various thiazole derivatives found that certain compounds displayed potent antiproliferative effects against human cancer cell lines.
Key Findings:
- Cell Lines Tested : SGC-7901 (gastric cancer), A549 (lung cancer), and MCF-7 (breast cancer).
- Most Potent Compound : Among the derivatives tested, this compound exhibited IC50 values ranging from 0.36 to 0.86 μM across different cancer cell lines, indicating strong antiproliferative activity .
The mechanism involves inhibition of tubulin polymerization, leading to disrupted microtubule dynamics. The compound binds to the colchicine site on tubulin, similar to other known tubulin inhibitors like CA-4 .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. A study synthesized various derivatives and evaluated their antimicrobial efficacy against several pathogens.
Antimicrobial Efficacy:
- Tested Pathogens : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Results : The compound showed promising activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Enzyme Inhibition
In addition to its anticancer and antimicrobial properties, this thiazole derivative has been investigated for its potential as an enzyme inhibitor.
Acetylcholinesterase Inhibition:
A recent study reported that thiazole derivatives could inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's.
This indicates that the compound may offer therapeutic potential in treating cognitive disorders through modulation of cholinergic signaling.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural characteristics. The presence of electron-withdrawing groups like chlorine enhances the potency of these compounds.
SAR Insights:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-chlorophenyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization reactions. For example:
- Route 1 : Reacting 4-chlorobenzoic acid with thiosemicarbazide in phosphorous oxychloride (POCl₃) under reflux (4 hours). The product is isolated after basification with NaOH and recrystallized in ethanol, yielding a white solid .
- Route 2 : Condensation of 2-amino-4-(4-chlorophenyl)thiazole with aldehydes (e.g., 4-(dimethylamino)benzaldehyde) in ethanol and glacial acetic acid, followed by reflux (2 hours) .
- Yield Optimization : Prolonged reflux times (>3 hours) and stoichiometric control of POCl₃ improve yields (up to 77% in optimized protocols) .
Table 1 : Comparison of Synthetic Methods
Method | Reagents | Reaction Time | Yield (%) | Reference |
---|---|---|---|---|
Cyclization in POCl₃ | 4-Chlorobenzoic acid, thiosemicarbazide | 4 h | 64–77 | |
Schiff base formation | 2-Aminothiazole, aldehyde | 2 h | 60–70 |
Q. How is this compound characterized structurally?
Key techniques include:
- X-ray crystallography : Resolves bond lengths (e.g., C–S = 1.73 Å, C–N = 1.32 Å) and dihedral angles between the thiazole and chlorophenyl rings (9.2°–15.3°) .
- Spectroscopy :
- ¹H NMR : Aromatic protons appear as doublets (δ 7.34–7.77 ppm), and the thiazole NH₂ group resonates at δ 6.61–6.79 ppm .
- IR : N–H stretching at ~3400 cm⁻¹ and C=S vibration at ~1250 cm⁻¹ .
Advanced Research Questions
Q. How do computational methods (DFT) correlate with experimental structural data for this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-31+G(d,p)) show close agreement with X-ray
- Bond Lengths : Theoretical C–S = 1.74 Å vs. experimental 1.73 Å.
- Dihedral Angles : Calculated chlorophenyl-thiazole angle = 9.5° vs. observed 9.2° .
- Electron Density Maps : Multiwfn software reveals electron localization in the thiazole ring, supporting its aromaticity .
Table 2 : Experimental vs. DFT Structural Parameters
Parameter | Experimental | DFT (B3LYP) | Deviation |
---|---|---|---|
C–S bond length (Å) | 1.73 | 1.74 | 0.58% |
Dihedral angle (°) | 9.2 | 9.5 | 3.3% |
Q. What strategies resolve contradictions between observed and predicted biological activity data?
Discrepancies in bioactivity (e.g., tubulin inhibition IC₅₀ variations) may arise from:
- Crystallographic Packing Effects : Van der Waals interactions or C–H⋯π contacts in the crystal lattice alter molecular conformation .
- Solvent Effects in Assays : Polar solvents (e.g., DMSO) stabilize charge-separated states, enhancing binding affinity .
- Methodological Adjustments : Use time-resolved fluorescence assays to validate static quenching artifacts in fluorescence-based studies .
Q. How can derivatives of this compound be designed for improved bioactivity?
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., –CF₃) at the 4-position of the phenyl ring enhances tubulin inhibition (IC₅₀ = 0.8 μM vs. 1.2 μM for parent compound) .
- Schiff Base Derivatives : Condensation with 4-(dimethylamino)benzaldehyde increases membrane permeability (logP = 2.1 vs. 1.7) and antiproliferative activity .
Q. Methodological Considerations
Q. What are best practices for analyzing non-covalent interactions in crystals of this compound?
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H⋯H = 45%, C⋯Cl = 12%) using CrystalExplorer .
- Topology Tools (AIM) : Atoms-in-Molecules theory identifies critical bond paths for C–H⋯N hydrogen bonds (ρ = 0.05 eÅ⁻³) .
Q. How do solvent and temperature affect recrystallization efficiency?
- Ethanol vs. DMF : Ethanol yields smaller crystals (0.2 mm) suitable for XRD, while DMF produces larger needles but requires slow evaporation .
- Temperature : Cooling rates <1°C/min reduce lattice defects, improving diffraction quality .
Q. Key Challenges in Research
Properties
IUPAC Name |
4-(4-chlorophenyl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGWNNCHJPKZNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175234 | |
Record name | 2-Thiazolamine, 4-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2103-99-3 | |
Record name | 4-(4-Chlorophenyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2103-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Chlorophenyl)-2-thiazolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2103-99-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Thiazolamine, 4-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-(4-chlorophenyl)thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-(4-Chlorophenyl)-2-thiazolamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFJ6DX9BPJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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